Lipophilicity vs. Piperidine-4-carboxylic acid
When incorporated as an N-linked terminal group, the 2-azaspiro[3.3]heptane scaffold exhibits a measured increase in logD7.4 of up to +0.5 relative to the corresponding piperidine analog [1]. This finding contradicts the intuitive expectation that adding a single carbon atom (spiro-carbon) should uniformly increase lipophilicity. In fact, most azaspiro[3.3]heptane regioisomers decrease logD7.4 by as much as −1.0 relative to their parent heterocycles, making the 2-azaspiro[3.3]heptane variant an outlier with distinct lipophilicity behavior [1]. For 2-azaspiro[3.3]heptane-6-carboxylic acid specifically, this translates to predictable modulation of CNS permeability and plasma protein binding when used as a piperidine-4-carboxylic acid replacement.
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | logD7.4 increase up to +0.5 relative to piperidine parent |
| Comparator Or Baseline | Piperidine analog (baseline logD7.4 value varies with scaffold) |
| Quantified Difference | ΔlogD7.4 = up to +0.5 |
| Conditions | Measured logD7.4 in shake-flask or chromatographic assay at pH 7.4 for matched molecular pairs where 2-azaspiro[3.3]heptane replaces piperidine as an N-linked terminal group [1] |
Why This Matters
A predictable +0.5 log unit increase enables medicinal chemists to fine-tune CNS permeability and oral absorption without altering other pharmacophore elements, a precise adjustment unavailable with piperidine-based carboxylic acids.
- [1] Degorce, S. L., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2019, 10(8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
